molecular formula C9H7NO2S B052495 2-(Hydroxyacetyl)benzothiazole CAS No. 122229-28-1

2-(Hydroxyacetyl)benzothiazole

Cat. No. B052495
M. Wt: 193.22 g/mol
InChI Key: HSWUSBZPQSYBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxyacetyl)benzothiazole (HABT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HABT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. In

Mechanism Of Action

The mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, but it is believed to involve the formation of a chelate complex with metal ions. This complex is able to undergo redox reactions, which result in the production of reactive oxygen species (ROS). The ROS produced by the complex are thought to be responsible for the antioxidant activity of 2-(Hydroxyacetyl)benzothiazole.

Biochemical And Physiological Effects

2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases such as Alzheimer's that are associated with a decrease in acetylcholine levels.
In addition to its effects on enzymes, 2-(Hydroxyacetyl)benzothiazole has also been found to exhibit anti-inflammatory properties. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its ability to selectively bind to metal ions. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples. Additionally, 2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for use in the treatment of various diseases.
One of the limitations of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its potential toxicity. Studies have shown that 2-(Hydroxyacetyl)benzothiazole can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-(Hydroxyacetyl)benzothiazole in scientific research. One potential direction is the development of 2-(Hydroxyacetyl)benzothiazole-based fluorescent probes for the detection of metal ions in vivo. Another potential direction is the investigation of 2-(Hydroxyacetyl)benzothiazole as a potential treatment for diseases associated with oxidative stress such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxyacetyl)benzothiazole and its potential toxicity.

Synthesis Methods

The synthesis of 2-(Hydroxyacetyl)benzothiazole involves the reaction of benzothiazole with glyoxylic acid. The reaction occurs in the presence of a catalyst such as p-toluenesulfonic acid, which acts as a proton donor. The resulting product is a white crystalline powder that has a melting point of 170-172°C.

Scientific Research Applications

2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of scientific research applications. One of the primary uses of 2-(Hydroxyacetyl)benzothiazole is as a fluorescent probe for the detection of metal ions. 2-(Hydroxyacetyl)benzothiazole is able to selectively bind to metal ions such as copper, zinc, and iron, and emit fluorescence upon excitation. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples.
In addition to its use as a fluorescent probe, 2-(Hydroxyacetyl)benzothiazole has also been investigated for its potential as an antioxidant. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to scavenge free radicals and protect against oxidative damage. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases that are associated with oxidative stress such as cancer and neurodegenerative disorders.

properties

CAS RN

122229-28-1

Product Name

2-(Hydroxyacetyl)benzothiazole

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C9H7NO2S/c11-5-7(12)9-10-6-3-1-2-4-8(6)13-9/h1-4,11H,5H2

InChI Key

HSWUSBZPQSYBDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CO

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CO

synonyms

Ethanone, 1-(2-benzothiazolyl)-2-hydroxy- (9CI)

Origin of Product

United States

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